(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone is a synthetic organic compound notable for its potential applications in medicinal chemistry. It serves as a precursor for various bioactive molecules and is involved in the synthesis of complex heterocyclic compounds. The compound's structure features a benzofuran core, which is significant in pharmacological applications due to its diverse biological activities.
The compound can be sourced from chemical suppliers like EvitaChem, which provides detailed information on its properties and potential applications. It is often synthesized as part of research into dual inhibitors targeting tubulin and histone deacetylases (HDACs) due to the pharmacophore fusion strategy employed in drug design .
This compound falls under the category of benzofuran derivatives, which are known for their diverse biological activities, including anticancer and anti-inflammatory properties. Its classification is further defined by its functional groups: an amino group, a methoxy-substituted phenyl group, and a carbonyl moiety.
The synthesis of (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Specific reaction conditions may include:
The molecular formula for (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone is , with a molecular weight of approximately 311.3 g/mol. The compound features:
The InChI representation for this compound is provided for structural identification purposes.
(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone can undergo various chemical reactions, including:
Reactions are typically performed under controlled conditions to optimize yield and selectivity, often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography .
The mechanism of action for (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone involves its interaction with biological targets such as enzymes or receptors.
Experimental studies have indicated that modifications in the methoxy groups significantly affect the compound's biological activity, suggesting a structure-activity relationship that guides further drug development .
The compound exhibits characteristics typical of organic molecules:
The presence of functional groups such as amino and methoxy enhances its reactivity:
Relevant analyses include spectral data from techniques like nuclear magnetic resonance and mass spectrometry to confirm structure and purity .
(5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone finds applications primarily in medicinal chemistry:
Research continues to explore its potential therapeutic uses and optimize its efficacy through structural modifications and analog synthesis .
Benzofuran derivatives, particularly the benzo[b]furan scaffold, have evolved from natural product isolates to synthetically optimized therapeutic agents. Early examples like psoralen (a naturally occurring benzofuran derivative) and synthetic compounds such as Amiodarone (antiarrhythmic) and Bufuralol (β-adrenoceptor antagonist) established the pharmacodynamic versatility of this heterocyclic system [1]. The U.S. FDA database indicates that ~60% of top-selling drugs contain heterocyclic motifs, with oxygen-containing heterocycles like benzofuran playing critical roles due to their favorable pharmacokinetic properties and structural similarity to biologically active natural products [1]. The period from 2011–2022 witnessed a surge in benzofuran research, with 7,482 Scopus-indexed documents focusing on diverse activities—anticancer (~50% of publications), antibacterial, and antifungal applications being predominant [1]. Notable derivatives include BNC105, a potent vascular-disrupting tubulin polymerization inhibitor, highlighting the scaffold's capacity for chemical optimization toward specific biological targets [1].
The 2-aroylbenzo[b]furan framework—characterized by a benzofuran core linked to an aromatic ketone at the C2 position—confers unique steric and electronic properties enabling multi-target engagement. Key structural features include:
Table 1: Biological Activities of Representative 2-Aroylbenzofurans
Compound | R1 (Benzofuran) | R2 (Aroyl) | Activity (IC50) | Target |
---|---|---|---|---|
BNC105 (6a) | 7-OH, 6-OMe | 3,4,5-trimethoxyphenyl | 0.31 µM (HUVEC) | Tubulin polymerization |
4f | 6-OEt | 3,4,5-trimethoxyphenyl | 5 pM (Daoy cells) | Tubulin polymerization |
6g | 5-NH₂, 3-CH₃ | 3,4-dimethoxyphenyl | Low nanomolar (HeLa) | Tubulin/HDAC? |
The compound (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone exemplifies strategic functionalization:
Table 2: Key Molecular Descriptors of (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone
Descriptor | Value | Significance |
---|---|---|
Molecular weight | 311.34 g/mol | Within Lipinski limits |
cLogP | ~3.2 (Predicted) | Optimal for membrane permeability |
H-bond acceptors | 5 | Facilitates target binding |
H-bond donors | 1 | Enhances solubility |
Combined inhibition of tubulin polymerization and epigenetic regulators (e.g., HDACs) represents a paradigm to overcome limitations of single-target agents:
Table 3: Advantages of Tubulin/Epigenetic Dual-Target Inhibitors vs. Single-Target Agents
Parameter | Single-Target Agents | Dual-Target Inhibitors |
---|---|---|
Efficacy in resistant tumors | Low (due to MDR, βIII-tubulin) | High (synergistic; targets resistance pathways) |
Therapeutic window | Narrow (neurotoxicity common) | Potentially wider (lower doses required) |
Pharmacokinetic profile | Predictable | Tunable via linker optimization |
The design of (5-Amino-3-methylbenzofuran-2-yl)(3,4-dimethoxyphenyl)methanone leverages this rationale:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9